4-氯喹唑啉

概述

描述

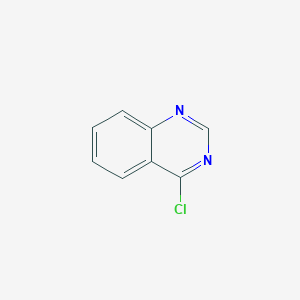

4-Chloroquinazoline is an organic compound with the molecular formula C8H5ClN2 . It is a member of the quinazoline family, characterized by a heterocyclic aromatic arrangement with a pair of nitrogen atoms enclosed within the ring, alongside an attached chlorine atom .

Synthesis Analysis

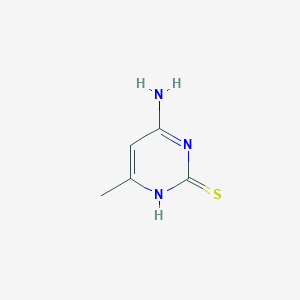

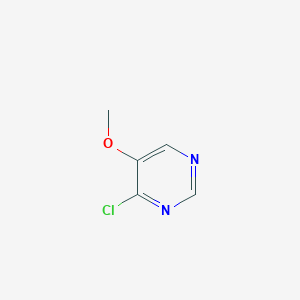

The synthesis of quinazoline was first reported in 1895 through the decarboxylation of the 2-carboxy derivative (quinazoline-2-carboxylic acid) . Today, new quinazoline-based compounds are being designed and synthesized as potential drugs of anticancer potency . An efficient route to the parent heterocycle proceeds via the 4-chloro derivative to the tosylhydrazide, which is removed by base .Molecular Structure Analysis

The molecular structure of 4-Chloroquinazoline consists of a benzene ring and a pyrimidine ring . The average mass is 164.592 Da and the monoisotopic mass is 164.014130 Da .Physical And Chemical Properties Analysis

4-Chloroquinazoline has a density of 1.4±0.1 g/cm3, a boiling point of 281.0±13.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . It also has an enthalpy of vaporization of 49.9±3.0 kJ/mol and a flash point of 150.6±5.4 °C .科学研究应用

1. 疾病管理中的再利用

4-氯喹唑啉衍生物,如氯喹,已被探索用于超出其作为抗疟疾药物的传统用途。研究重点是重新利用这些化合物来管理各种传染性和非传染性疾病,包括癌症。这是因为它们的生化特性在这些领域具有潜在的治疗应用 (Njaria、Okombo、Njuguna 和 Chibale,2015)。

2. 胺化中的化学选择性

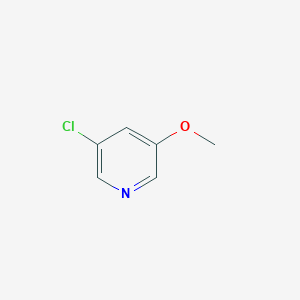

已经对 4-氯喹唑啉与氨基吡唑胺胺化中的化学选择性进行了研究。这些研究提供了与合成化学相关的选择性胺化过程的见解,特别是在开发新化合物方面 (沈、洪、何、莫、胡、孙和胡,2010)。

3. 癌症治疗中的药理作用

已经剖析了氯喹衍生物在癌症治疗中的药理作用,重点是它们对炎症信号通路的干扰。这些研究有助于理解这些化合物在组织代谢活动和免疫系统功能中的更广泛作用,为癌症治疗提供见解 (Varışlı、Cen 和 Vlahopoulos,2019)。

4. 抗癌剂开发

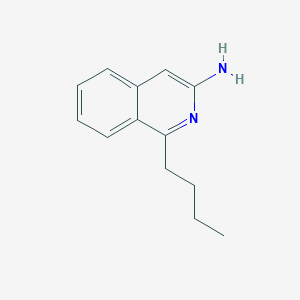

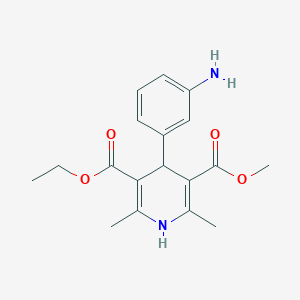

研究已发现 4-苯胺基喹唑啉衍生物作为有效的凋亡诱导剂和有效的抗癌剂。这些化合物,包括 N-(4-甲氧基苯基)-N,2-二甲基喹唑啉-4-胺,在临床前癌症模型中显示出有希望的结果,显示出高疗效和作为抗癌临床候选者的潜力 (Sirisoma、Pervin、Zhang、Jiang、Willardsen、Anderson、Mather、Pleiman、Kasibhatla、Tseng、Drewe 和 Cai,2009)。

5. 用于 COVID-19 治疗的计算研究

计算研究已探索羟氯喹和氯喹代谢物作为 COVID-19 治疗的潜在候选者。这些研究涉及对接、化学信息学和毒性预测工具,为寻找有效的冠状病毒治疗方法的持续研究做出贡献 (Vaidya 和 Vyas,2020)。

6. 作为杂环构建模块的合成和反应性

研究还集中在 4-氯喹唑啉作为一种通用的杂环构建模块的合成和反应性上。这包括选择性去除氯取代基的方法,并探索其在各种化合物中引入喹唑啉基部分的反应性 (Henriksen 和 Sørensen,2006)。

7. 抗癌特性的分子对接

已经对新型吲哚-氨基喹唑啉杂化物进行了分子对接研究,以评估它们的抗癌特性。这些研究有助于理解这些化合物与癌症相关靶标的相互作用,可能指导新型抗癌药物的开发 (Mphahlele、Mmonwa、Aro、McGaw 和 Choong,2018)。

作用机制

Target of Action

4-Chloroquinazoline is a potent inhibitor that targets certain enzymes . It binds to the active site of these enzymes, disrupting their catalytic activity . This compound has been widely investigated as an antitumor agent because it can inhibit some receptor tyrosine kinases (RTKs) expressed by malignant tumors, including platelet-derived growth factor receptor beta (PDGFR-β), vessel epidermal growth factor receptor (VEGFR-2), and epidermal growth factor receptor (EGFR) .

Mode of Action

The mode of action of 4-Chloroquinazoline involves the formation of stable complexes with the target enzymes, preventing their normal function . This leads to downstream effects on cellular function . Its ability to selectively inhibit specific enzymes makes it useful for investigating the role of these enzymes in cellular processes .

Biochemical Pathways

The disruption of the target enzymes’ catalytic activity by 4-Chloroquinazoline affects various biochemical pathways . .

Result of Action

The molecular and cellular effects of 4-Chloroquinazoline’s action are primarily related to its inhibitory effects on certain enzymes . This results in the disruption of specific cellular processes . In terms of its antitumor activity, it has been shown to exhibit antiproliferative action against certain cancer cell lines .

安全和危害

未来方向

Quinazoline derivatives are being explored for their potential in cancer treatment. They are being designed and synthesized as potential drugs of anticancer potency against bladder cancers . Furthermore, 4-(Dimethyl/phenylaminophenyl)quinazolines were recently prepared via the Suzuki-Miyaura cross-coupling of 4-chloroquinazoline with arylboronic acids and the compounds were found to exhibit absorption bands in the UV region and to emit green light upon irradiation .

生化分析

Biochemical Properties

4-Chloroquinazoline functions as a potent inhibitor in various biochemical reactions . It acts by targeting and binding to the active site of certain enzymes, thereby disrupting their catalytic activity . This disruption ultimately leads to the inhibition of specific cellular processes, making 4-Chloroquinazoline useful for studying the function of these enzymes .

Cellular Effects

The effects of 4-Chloroquinazoline on cells are largely due to its inhibitory action on certain enzymes . By disrupting enzyme activity, 4-Chloroquinazoline can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of 4-Chloroquinazoline involves binding to the active site of enzymes, which disrupts their catalytic activity . This can lead to changes in gene expression and impacts on cellular processes .

属性

IUPAC Name |

4-chloroquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2/c9-8-6-3-1-2-4-7(6)10-5-11-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVRRXASZZAKBMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40199866 | |

| Record name | Quinazoline, 4-chloro- (8CI)(9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40199866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5190-68-1 | |

| Record name | Quinazoline, 4-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005190681 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloroquinazoline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53480 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Quinazoline, 4-chloro- (8CI)(9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40199866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloroquinazoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

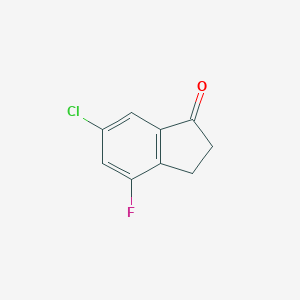

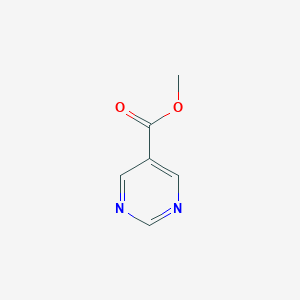

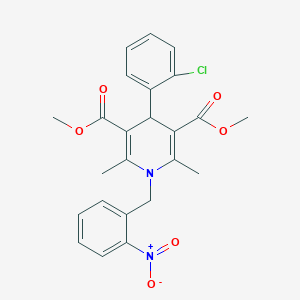

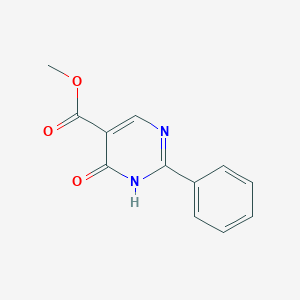

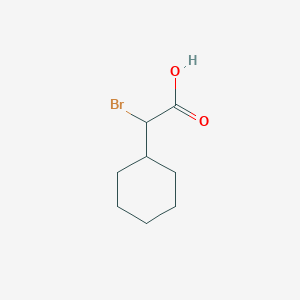

Synthesis routes and methods I

Procedure details

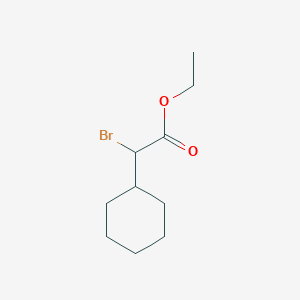

Synthesis routes and methods II

Procedure details

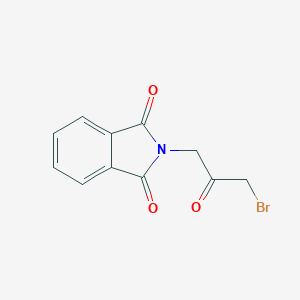

Synthesis routes and methods III

Procedure details

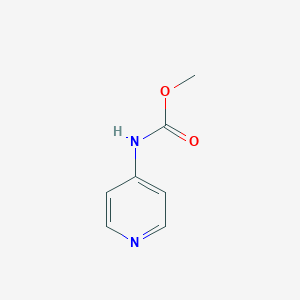

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 4-Chloroquinazoline?

A1: While the provided research does not explicitly state the molecular formula and weight of 4-Chloroquinazoline, it can be deduced from its structure. The molecular formula is C8H5ClN2, and the molecular weight is 164.59 g/mol.

Q2: What spectroscopic data are available for characterizing 4-Chloroquinazoline?

A2: The research papers mention the use of various spectroscopic techniques for characterizing 4-Chloroquinazoline and its derivatives. These include:

- Infrared (IR) spectroscopy: Provides information about the functional groups present in the molecule. []

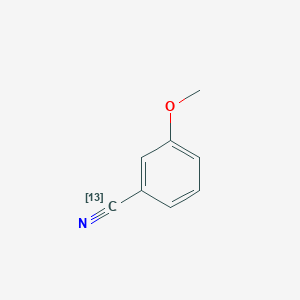

- Nuclear Magnetic Resonance (NMR) spectroscopy: Both 1H NMR and 13C NMR are used to determine the structure and purity of the compound and its derivatives. [, , , ]

- Mass spectrometry (MS): Used for determining the molecular weight and fragmentation pattern of the compound and its derivatives. [, ]

Q3: What is the significance of the chlorine atom in 4-Chloroquinazoline?

A3: The chlorine atom at the 4-position of the quinazoline ring is susceptible to nucleophilic substitution reactions (SNAr) making 4-Chloroquinazoline a valuable synthon. [, , , , , , , , ]

Q4: Can you provide examples of nucleophiles that react with 4-Chloroquinazoline?

A4: Numerous nucleophiles have been shown to react with 4-Chloroquinazoline, including:

- Amines: This includes both primary and secondary amines, cyclic amines like piperidine, and heterocyclic amines like aminopyrazoles. [, , , , , , ]

- Hydrazines: These reactions often lead to ring transformations and the formation of triazole or tetrazole derivatives. [, , ]

- Grignard reagents: These reactions can lead to ring opening or substitution at the 4-position depending on the reaction conditions and the specific Grignard reagent used. [, ]

- Carbanions: TDAE-generated carbanions have been shown to participate in SNAr reactions with 4-Chloroquinazolines. [, ]

Q5: Are there alternative synthetic routes to introduce substituents at the 4-position of quinazolines, avoiding the use of 4-Chloroquinazoline?

A5: Yes, researchers have explored alternative synthetic strategies to functionalize the 4-position of quinazolines. One example is the use of 4-quinazolinecarbonitrile, which reacts with Grignard reagents to introduce alkyl and aryl substituents at the 4-position. [] Another approach involves using 2-methyl-4-chloroquinazoline and further modifications to achieve the desired substitution pattern. []

Q6: What are the applications of 4-Chloroquinazoline derivatives?

A6: 4-Chloroquinazoline derivatives have shown promising biological activities, leading to their exploration as:

- Anticancer agents: Several studies have investigated the antiproliferative activity of 4-anilinoquinazolines and other derivatives against various cancer cell lines. [, , , , , ]

- Insecticides and acaricides: Derivatives like fenazaquin are potent NADH:ubiquinone oxidoreductase inhibitors and effective against insects and mites. []

- Antibacterial and antifungal agents: Some 2,3- and 2,4-disubstituted quinazoline derivatives exhibit promising antibacterial and antifungal properties. []

- Antiparasitic agents: Research suggests potential applications of 4-chloroquinazoline derivatives in combating malaria and Leishmania. []

Q7: Can you provide examples of catalysts used in reactions involving 4-Chloroquinazoline?

A7: Several catalysts have been employed to facilitate the reactions of 4-Chloroquinazoline:

- Palladium catalysts: Palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Suzuki-Miyaura reactions, are frequently used to introduce aryl and alkynyl groups. [, , , ]

- Azolium salts: 1,3-Dimethylimidazolium iodide and 1,3-dimethylbenzimidazolium iodide have been shown to catalyze the aroylation of 4-Chloroquinazolines with aromatic aldehydes. [, ]

- DMAP: 4-Dimethylaminopyridine (DMAP) has been used as a catalyst in microwave-assisted reactions of 4-Chloroquinazoline with heteroarylamines and anilines. []

Q8: How does the introduction of different substituents on the quinazoline ring affect the biological activity of 4-Chloroquinazoline derivatives?

A8: The structure-activity relationship (SAR) of 4-Chloroquinazoline derivatives is complex and depends on the specific biological target and the position and nature of the substituents.

- For example, introducing piperazine moieties at the 4-position of 6,7-disubstituted 4-Chloroquinazolines led to potent antiproliferative activity against various cancer cell lines. []

- Similarly, incorporating (trifluoromethyl)diazirinyl and azido substituents at the 4-position resulted in potent NADH:ubiquinone oxidoreductase inhibitors with insecticidal and acaricidal properties. []

- Research on 2,3- and 2,4-disubstituted quinazoline derivatives highlights the impact of substituent modifications on antibacterial and antifungal activities. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。